4-O-Methylglucuronic acid

描述

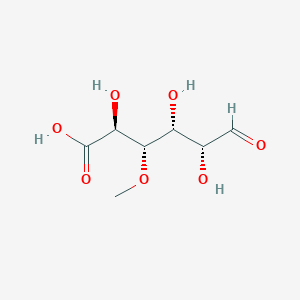

4-O-Methylglucuronic acid is a derivative of glucuronic acid, characterized by the presence of a methyl group at the 4th position. It is an important constituent of hardwood xylans and plays a significant role in the structure and function of plant cell walls. This compound is particularly notable for its involvement in various chemical transformations during industrial processes such as cooking and bleaching of wood pulp .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Methylglucuronic acid can be achieved through several methods. One common approach involves the TEMPO-oxidation of methyl 4-O-methyl-β-D-glucopyranoside, followed by hydrolysis with trifluoroacetic acid . Another method includes the use of benzyl- or allyl-protected glucopyranosides, which undergo selective introduction of benzyl protecting groups at positions 2 and 3, followed by tritylation and methylation at position 4. Subsequent detritylation and oxidation afford the glucuronic acid derivatives, which are then converted into the corresponding benzyl ester derivatives .

Industrial Production Methods: In industrial settings, this compound is typically derived from hardwood xylans. The process involves the extraction of xylan from wood, followed by chemical treatments to isolate and purify the this compound component .

化学反应分析

Enzymatic Hydrolysis by Glycoside Hydrolases

4-O-Me-GlcA residues in xylans are targeted by glycoside hydrolase family 67 (GH67) enzymes, which selectively cleave the α-1,2-glycosidic bond between the methylated glucuronic acid and the xylan backbone.

Substrate Specificity of GH67 Enzymes

-

Activity on methylated vs. non-methylated substrates :

GH67 enzymes hydrolyze oligosaccharides containing 4-O-Me-GlcA but show no activity toward non-methylated glucuronic acid (GlcA) branches. For example:

| Substrate | Structure | Enzyme Activity (Relative %) |

|---|---|---|

| MeGlcA³Xyl³ | Methylated GlcA branch on xylan | 100% |

| GlcA³Xyl³ | Non-methylated GlcA branch on xylan | 0% |

| MeGlcA³Xyl⁴ | Methylated GlcA on extended xylan chain | 0% |

Data derived from thin-layer chromatography (TLC) and Milner–Avigad assays .

Mechanistic Insights

-

Recognition of 4-O-methyl group : The GH67 active site contains a hydrophobic pocket that accommodates the methyl group, enabling precise substrate binding. Mutagenesis studies confirm that removing this methyl group abolishes enzymatic activity .

Functional Impact:

-

Plant cell wall integrity : Reduced methylation in Arabidopsis gxmt1 mutants leads to weakened xylan-lignin interactions and increased hydrothermal solubilization of xylan .

-

Lignin composition : Mutants exhibit a 20% increase in syringyl (S) lignin and a decrease in p-hydroxyphenyl (H) lignin, suggesting metabolic crosstalk between xylan and lignin biosynthesis .

Chemical Interactions in Plant Cell Walls

4-O-Me-GlcA modulates molecular interactions within secondary cell walls:

Hydrothermal Pretreatment Efficiency

-

Increased solubilization : Non-methylated GlcA residues in gxmt1 mutants enhance xylan release during mild hydrothermal pretreatment (11.1 min at 180°C) .

Biomass Source Xylan Released (%) Wild-type Arabidopsis 35% gxmt1 mutant 65%

Enzymatic Saccharification

-

Enhanced hydrolysis : Xylanase fused with carbohydrate-binding module CBM35 releases 40% more xylose from gxmt1 biomass compared to wild-type .

Other Chemical Transformations

While direct oxidation or substitution reactions of 4-O-Me-GlcA are less documented, its structural role influences broader chemical processes:

科学研究应用

4-O-Methylglucuronic acid has a wide range of applications in scientific research:

作用机制

The mechanism by which 4-O-Methylglucuronic acid exerts its effects involves its interaction with various molecular targets and pathways. For example, during the thermal decomposition of O-acetyl-4-O-methylglucurono-xylan, the cleavage of the this compound unit is a key initial reaction . The O-methyl group is responsible for the generation of methanol, and the formation of furan-derived products involves cyclization and enol-keto tautomerization reactions .

相似化合物的比较

- Glucuronic Acid

- Hexenuronic Acid

- Furfural

生物活性

4-O-Methylglucuronic acid (4-O-MeGlcA) is a derivative of glucuronic acid, characterized by the presence of a methyl group at the 4-position. This compound plays a significant role in the structure and function of hemicelluloses, particularly in plant cell walls, where it is primarily found as part of glucuronoxylan. Understanding its biological activity is crucial for insights into plant biology and potential applications in biotechnology and medicine.

This compound is a weakly acidic compound, soluble in water, and can be classified under glucuronic acid derivatives. Its molecular structure allows it to participate in various biochemical interactions, influencing the properties of polysaccharides in which it is incorporated .

Sources and Occurrence

This compound has been identified in various plant sources, notably in cashew nuts and European plums, suggesting its potential as a dietary biomarker . In plants, 4-O-MeGlcA is primarily found within hemicellulosic structures such as glucuronoxylan.

Hemicellulose Composition

This compound is integral to the composition of hemicellulose, specifically glucuronoxylan. This polysaccharide contributes to the structural integrity of plant cell walls and plays a role in cell wall dynamics during growth and development. The methylation of glucuronic acid residues within xylans affects their physical properties, such as solubility and interaction with lignin, which is vital for plant rigidity and resistance to microbial degradation .

Enzymatic Activity

Research has identified specific enzymes responsible for the methylation process of glucuronic acid. For instance, the Arabidopsis glucuronoxylan methyltransferase (AtGXMT1) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the O-4 position of α-D-glucopyranosyluronic acid residues. This process is crucial for maintaining proper hemicellulose structure and function . The enzyme's activity is dependent on divalent metal ions, particularly Co²⁺, which significantly enhance its catalytic efficiency .

Plant Studies

- Arabidopsis Model : A study on Arabidopsis thaliana demonstrated that mutations in the AtGXMT1 gene led to a significant reduction (up to 75%) in the degree of 4-O-methylation of glucuronoxylan. This alteration correlated with changes in lignin composition and increased susceptibility to hydrothermal treatment, indicating that 4-O-methylation plays a critical role in the structural stability of plant cell walls .

- Enzyme Characterization : The enzyme BhGlcA67 from Bacillus halodurans was characterized for its substrate specificity regarding 4-O-methyl-glucuronic acid. It exhibited maximum activity at pH 5.4 and 45 °C but did not release free glucuronic acids from substrates like birchwood xylan. This specificity highlights the unique biochemical pathways involving 4-O-MeGlcA within plant polysaccharides .

Implications for Biotechnology

The ability to manipulate the methylation status of glucuronic acid residues presents opportunities for biotechnological applications. By understanding the enzymatic processes involved in O-methylation, researchers can develop strategies to engineer plants with modified cell wall compositions, potentially enhancing biomass digestibility or resistance to pathogens.

属性

IUPAC Name |

(2S,3S,4R,5R)-2,4,5-trihydroxy-3-methoxy-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7/c1-14-6(5(11)7(12)13)4(10)3(9)2-8/h2-6,9-11H,1H3,(H,12,13)/t3-,4+,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGOCWIJGWDKHC-FSIIMWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(C=O)O)O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]([C@@H]([C@H](C=O)O)O)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947556 | |

| Record name | 4-O-Methylhexuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4120-73-4, 2463-49-2 | |

| Record name | 4-O-Methyl-D-glucuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4120-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-O-Methylglucuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-Methylhexuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。